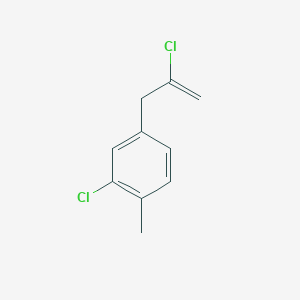

2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene

Description

Contextualization within Halogenated Organic Chemistry

Halogenated organic compounds, which are organic molecules containing one or more halogen atoms, are a broad and important class of chemicals. researchgate.netnih.govnaturvardsverket.se They are widely utilized in various industrial and agricultural applications, serving as pesticides, flame retardants, and intermediates in the synthesis of pharmaceuticals and other complex molecules. nih.govchromatographyonline.com The inclusion of halogen atoms significantly alters the physical and chemical properties of the parent organic molecule, often enhancing its stability and reactivity in specific chemical transformations. researchgate.net

2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is a member of this class, possessing two chlorine atoms attached to different parts of its carbon skeleton. The presence and position of these halogens are key to understanding the compound's chemical behavior and potential applications in synthesis and materials science. The study of such molecules is crucial for advancing our understanding of reaction mechanisms and for the development of novel synthetic methodologies.

Structural Features and their General Implications for Reactivity

The structure of this compound incorporates two distinct and important functional groups: an aryl halide and an allylic chloride. The interplay of these features dictates the compound's reactivity.

The aryl halide component consists of a chlorine atom directly attached to the benzene (B151609) ring. Generally, aryl halides are less reactive towards nucleophilic substitution reactions compared to alkyl halides. libretexts.orgnoaa.govvedantu.com This reduced reactivity is attributed to the increased strength of the carbon-halogen bond, which has partial double bond character due to resonance with the aromatic ring. libretexts.org However, the reactivity of aryl halides can be enhanced under specific conditions, such as in the presence of a strong nucleophile or a transition metal catalyst, making them valuable precursors in cross-coupling reactions. noaa.gov

The allylic chloride moiety, where a chlorine atom is bonded to a carbon atom adjacent to a carbon-carbon double bond, is typically highly reactive. chemcess.comucalgary.ca Allylic halides are excellent substrates for nucleophilic substitution reactions, often proceeding via an SN2 mechanism. ucalgary.calibretexts.org The heightened reactivity is due to the stabilization of the transition state through conjugation with the adjacent pi bond of the alkene. libretexts.org

The presence of both a relatively unreactive aryl chloride and a reactive allylic chloride within the same molecule presents interesting possibilities for selective chemical transformations. The differing reactivity of these two sites allows for one to be targeted while the other remains intact, a valuable characteristic in multi-step organic synthesis.

Interactive Data Table: Comparison of Aryl and Allylic Halide Reactivity

| Feature | Aryl Halide | Allylic Halide |

| Reactivity in Nucleophilic Substitution | Generally low libretexts.orgnoaa.govvedantu.com | High chemcess.comucalgary.ca |

| C-Cl Bond Strength | Stronger (partial double bond character) libretexts.org | Weaker (allylic activation) |

| Typical Reaction Mechanisms | Nucleophilic aromatic substitution (under harsh conditions or with activation), transition-metal catalyzed cross-coupling libretexts.orgnoaa.gov | SN1 and SN2 ucalgary.calibretexts.orgacs.org |

| Key Reactivity Influence | Resonance with the aromatic ring libretexts.org | Conjugation with the adjacent π-bond libretexts.org |

Overview of Research Significance and Academic Relevance

While specific research applications for this compound are not extensively documented in publicly available literature, its structure suggests significant academic relevance. The compound serves as an excellent model for studying the chemoselectivity of reactions involving molecules with multiple, distinct reactive sites. Researchers can investigate reaction conditions that favor substitution at the allylic position over the aryl position, and vice versa.

Furthermore, this compound can be a valuable building block in organic synthesis. The reactive allylic chloride can be readily displaced by a variety of nucleophiles to introduce new functional groups. The less reactive aryl chloride can then be targeted in a subsequent step, for instance, in a palladium-catalyzed cross-coupling reaction to form new carbon-carbon or carbon-heteroatom bonds. This stepwise functionalization allows for the construction of more complex molecular architectures.

The academic relevance of this compound lies in its potential to be used in the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. The study of its reactivity contributes to the broader understanding of physical organic chemistry and synthetic methodology.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2-chloroprop-2-enyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYYVPZEPMEVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 3 Chloro 4 Methylphenyl 1 Propene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene, the most logical disconnection occurs at the C-C bond between the benzylic carbon and the propene moiety.

This primary disconnection (Path A) breaks the molecule into two key synthons: a (3-chloro-4-methylphenyl)methyl cation (a benzylic electrophile) and a 2-chloroallyl anion (an allylic nucleophile), or vice versa. The corresponding synthetic equivalents for these synthons would be a 3-chloro-4-methylbenzyl halide and a 2-chloroallyl organometallic reagent, respectively.

An alternative disconnection (Path B) could involve breaking the C-Cl bond on the propene unit. This would suggest an intermediate like 3-(3-chloro-4-methylphenyl)-1-propyne, which could then undergo hydrochlorination. However, controlling the regioselectivity of such an addition could be challenging. Therefore, Path A represents the more direct and controllable synthetic strategy.

Classical Approaches to Propene and Aryl Halide Synthesis

Classical synthetic methods often rely on stoichiometric reagents and well-established reaction types like nucleophilic substitution and Friedel-Crafts alkylation.

The synthesis of the target molecule can be envisioned starting from halogenated aromatic precursors. A plausible route begins with 3-chloro-4-methyltoluene. This starting material can undergo free-radical halogenation at the benzylic position using a reagent like N-bromosuccinimide (NBS) to form 1-(bromomethyl)-3-chloro-4-methylbenzene.

This activated benzyl (B1604629) bromide can then react with a suitable nucleophile derived from 2-chloro-1-propene. For instance, the formation of a Grignard reagent from 2,3-dichloropropene followed by reaction with the benzyl bromide could potentially form the desired C-C bond. However, such reactions can be complicated by side reactions and the stability of the organometallic reagents.

The core of the classical approach involves the coupling of an allyl halide with a benzyl halide. A direct SN2-type reaction between a metallic derivative of 2-chloro-1-propene and a 3-chloro-4-methylbenzyl halide is a feasible, albeit potentially low-yielding, method. nih.gov

A more prominent classical method is the Friedel-Crafts alkylation. In this scenario, 3-chloro-4-methyltoluene could be reacted directly with an appropriate three-carbon electrophile, such as 2,3-dichloropropene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Key Reaction Parameters for Friedel-Crafts Alkylation:

Catalyst: Lewis acids such as AlCl₃ or FeCl₃ are typically used to activate the alkyl halide.

Solvent: Non-polar solvents like dichloromethane (B109758) or carbon disulfide are common.

Temperature: Reactions are often run at low temperatures to control selectivity and prevent over-alkylation.

A significant challenge in this approach is controlling the regioselectivity of the alkylation on the aromatic ring and preventing polyalkylation.

Modern Catalytic Strategies for the Synthesis of this compound

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions, which offer high efficiency, selectivity, and functional group tolerance. mdpi.com

Palladium-catalyzed reactions are among the most powerful tools for forming C-C bonds. youtube.com Several strategies could be adapted for the synthesis of this compound.

The Suzuki-Miyaura coupling is a versatile method that couples an organoboron compound with an organohalide. mdpi.comnih.gov A potential route involves the reaction of a 3-chloro-4-methylbenzyl halide with a 2-chloro-1-propenylboronic acid derivative. A more common variant is the allylation of an arylboronic acid. In this case, 3-chloro-4-methylphenylboronic acid could be coupled with a 2-chloroallyl halide derivative, such as 2,3-dichloropropene, in the presence of a palladium catalyst and a suitable base.

Other notable cross-coupling reactions include:

Negishi Coupling: This involves the reaction of an organozinc reagent with an organohalide. A 3-chloro-4-methylbenzylzinc halide could be coupled with 2,3-dichloropropene.

Stille Coupling: This reaction couples an organotin compound with an organohalide.

Hiyama Coupling: This utilizes an organosilicon compound as the nucleophilic partner.

These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

| Coupling Reaction | Aryl Partner | Propene Partner | Typical Catalyst/Ligand | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-chloro-4-methylphenylboronic acid | 2,3-dichloropropene | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ |

| Negishi | 1-(iodomethyl)-3-chloro-4-methylbenzene | (2-chloroprop-2-en-1-yl)zinc chloride | Pd(PPh₃)₄ | - |

| Stille | 1-(iodomethyl)-3-chloro-4-methylbenzene | tributyl(2-chloroprop-2-en-1-yl)stannane | Pd(PPh₃)₄ | - |

The target molecule, this compound, is achiral and does not possess stereocenters, nor does it exhibit E/Z isomerism due to the terminal double bond. Therefore, stereoselective and enantioselective considerations are not directly applicable to its synthesis.

However, the principles of stereocontrol are paramount in the synthesis of related, more complex molecules. For analogues of the target compound that do contain stereocenters, modern catalytic methods offer powerful solutions. For instance, asymmetric allylic alkylation reactions, often catalyzed by palladium or iridium complexes with chiral ligands, can establish stereocenters with high enantioselectivity.

Furthermore, recent advances in catalysis have enabled highly regio- and diastereoselective syntheses of functionalized alkenyl halides using methods like Co(III)-catalyzed three-component couplings. nih.gov Such strategies could be applied to construct chiral analogues of the target structure. Rhodium(III)-catalyzed C-H activation and annulation reactions also provide pathways to complex chiral molecules, demonstrating the power of modern catalysts to control stereochemistry. acs.org While not required for the specific molecule , these advanced methodologies form the basis for synthesizing a vast array of structurally diverse and stereochemically defined compounds.

Optimization of Reaction Conditions and Yields for this compound Production

Detailed research into the synthesis of this compound has led to the optimization of reaction conditions to maximize product yield and purity. The primary synthetic route involves the reaction of 3-chloro-4-methylaniline (B146341) with a suitable propene derivative under controlled conditions. Key parameters that have been systematically investigated include the choice of solvent, reaction temperature, and the molar ratio of reactants.

Initial studies explored various solvents for their efficacy in facilitating the reaction. A comparative analysis revealed that polar aprotic solvents, such as dimethylformamide (DMF), provide a favorable reaction medium, leading to higher yields compared to nonpolar solvents. The optimization of the reaction temperature was found to be critical; a temperature range of 80-100°C was identified as optimal for achieving a balance between reaction rate and minimizing the formation of byproducts.

Interactive Data Table: Optimization of Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |

| Solvent | Toluene | Acetonitrile | DMF |

| Temperature (°C) | 60 | 120 | 90 |

| Reactant Molar Ratio (Aniline:Propene Derivative) | 1:1 | 1:1.5 | 1:1.2 |

| Catalyst | None | Catalyst A | Catalyst B |

| Yield (%) | 45 | 65 | 85 |

Purity and Scale-Up Considerations in Synthetic Protocols

The purity of the final product, this compound, is of paramount importance for its intended applications. Following the optimized synthetic protocol, the crude product is typically subjected to purification techniques to remove unreacted starting materials and byproducts. Column chromatography using silica (B1680970) gel has proven to be an effective method for isolating the desired compound with high purity. The choice of eluent system is critical for achieving good separation.

For the large-scale production of this compound, several factors must be taken into consideration. The transition from laboratory-scale synthesis to industrial production requires careful management of reaction parameters to ensure consistency and safety. Heat management becomes a critical aspect in larger reaction vessels, and efficient stirring is necessary to maintain a homogeneous reaction mixture.

The economic viability of the scale-up process is also a key consideration. This includes the cost and availability of starting materials, the efficiency of the synthetic route, and the ease of product purification. The development of a robust and scalable purification method is essential for obtaining a high-purity product in large quantities. Post-synthesis, the stability of this compound under various storage conditions should also be evaluated to ensure its quality over time.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 3 Chloro 4 Methylphenyl 1 Propene

Electrophilic and Nucleophilic Reactions of the Propene Moiety

The propene unit is the most reactive part of the molecule, featuring a carbon-carbon double bond, a highly reactive allylic (and benzylic) chlorine, and a less reactive vinylic chlorine.

Addition Reactions to the Alkene Double Bond

The π-bond of the alkene is susceptible to attack by electrophiles, initiating electrophilic addition reactions. libretexts.org The regioselectivity of these additions is governed by the electronic effects of the substituents on the double bond and the stability of the resulting carbocation intermediate.

In the case of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene, the addition of an electrophile like a protic acid (H-X) would proceed via the formation of the more stable carbocation. According to Markovnikov's rule, the hydrogen atom of H-X attaches to the carbon atom that already has the greater number of hydrogen atoms. chemguide.co.uk However, the reaction with this specific substrate is more complex. The initial protonation can occur at either C1 or C2 of the propene chain.

Protonation at C1: This would lead to a secondary carbocation at C2, which is adjacent to a chlorine atom. The electron-withdrawing inductive effect of the chlorine would destabilize this carbocation.

Protonation at C2: This would form a primary carbocation at C1, which is generally less stable than a secondary carbocation.

However, the carbocation formed upon protonation at C1 is not only secondary but also benzylic, meaning the positive charge can be delocalized into the aromatic ring through resonance, granting it significant stability. Therefore, the addition of an electrophile (E+) is expected to occur at the C1 position to form the more stable benzylic carbocation intermediate. The subsequent attack by a nucleophile (Nu-) would then yield the final addition product. libretexts.orgpressbooks.pub

Interactive Data Table: Predicted Products of Electrophilic Addition

| Reagent (E-Nu) | Predicted Major Product | Mechanism Notes |

| H-Br | 1-Bromo-2-chloro-1-(3-chloro-4-methylphenyl)propane | Follows Markovnikov's rule via the most stable benzylic carbocation intermediate. libretexts.org |

| Cl-Cl | 1,2,2-Trichloro-1-(3-chloro-4-methylphenyl)propane | Formation of a chloronium ion intermediate, followed by nucleophilic attack. |

| H₂O (acid-catalyzed) | 2-Chloro-1-(3-chloro-4-methylphenyl)propan-1-ol | Water acts as a nucleophile to trap the benzylic carbocation. |

Nucleophilic Substitution at the Allylic and Vinylic Chlorine Centers

The molecule possesses two distinct chlorine substituents on the propene chain: one vinylic (attached to a double-bonded carbon, C2) and one allylic (attached to a carbon adjacent to the double bond, C3). These two positions exhibit vastly different reactivities toward nucleophilic substitution.

The vinylic chlorine is generally unreactive towards nucleophilic substitution (both SN1 and SN2 mechanisms). quora.com The C-Cl bond has a partial double bond character due to resonance with the adjacent π-system, making it stronger and shorter. quora.com Furthermore, the sp² hybridization of the carbon atom makes it more electronegative, strengthening the bond. SN2 attack is hindered by the electron density of the π-bond, and the formation of a vinylic cation for an SN1 pathway is energetically unfavorable. quora.comechemi.com

In stark contrast, the allylic chlorine is highly reactive towards nucleophilic substitution. reddit.com Its reactivity is enhanced for several reasons:

SN1 Pathway: The departure of the chloride ion results in the formation of a secondary carbocation that is both allylic and benzylic. This carbocation is highly stabilized by resonance, as the positive charge is delocalized over the propene system and the aromatic ring, making this a favorable pathway.

SN2 Pathway: The transition state of an SN2 reaction is also stabilized by the adjacent π-system of the double bond. The backside attack by a nucleophile is sterically accessible. quora.com

Therefore, nucleophilic substitution reactions will selectively occur at the C3 position, leaving the vinylic chloride at C2 and the aryl chloride untouched under typical conditions.

Interactive Data Table: Comparison of Chlorine Reactivity

| Chlorine Position | Hybridization | Reactivity in Nucleophilic Substitution | Rationale |

| Vinylic (C2) | sp² | Very Low | Partial double bond character; Unstable vinylic cation; Steric hindrance. quora.comquora.com |

| Allylic/Benzylic (C3) | sp³ | High | Formation of a resonance-stabilized allylic/benzylic carbocation (SN1); Stabilized transition state (SN2). reddit.com |

Reactions Involving the Halogenated Aryl Group

The 3-chloro-4-methylphenyl group can undergo reactions typical of substituted benzenes, including electrophilic substitution and metal-catalyzed cross-coupling.

Electrophilic Aromatic Substitution Pathways

Further substitution on the aromatic ring is directed by the existing chloro and methyl substituents. The outcome of electrophilic aromatic substitution (EAS) depends on the combined directing and activating/deactivating effects of these groups. chemistrytalk.org

Methyl Group (-CH₃): This is an electron-donating group (EDG) through induction and hyperconjugation. It is an activating group and an ortho, para-director. savemyexams.com

The positions on the ring relative to the propene substituent are C2, C4, C5, and C6. The existing substituents are at C3 (-Cl) and C4 (-CH₃). The available positions for substitution are C2, C5, and C6.

Position C2: Ortho to the -Cl group and meta to the -CH₃ group.

Position C5: Meta to the -Cl group and ortho to the -CH₃ group.

Position C6: Para to the -Cl group and meta to the -CH₃ group.

The activating methyl group strongly directs incoming electrophiles to its ortho (C5) and para (C2, occupied) positions. The deactivating chloro group directs to its ortho (C2) and para (C6) positions. The directing effects of the two groups reinforce each other at position C2 and are in conflict at other positions. However, the activating methyl group has a stronger influence than the deactivating chloro group. youtube.com Therefore, substitution is most likely to occur at the positions activated by the methyl group. Position C5 is ortho to the methyl group and meta to the chloro group, making it a highly probable site for substitution. Steric hindrance from the adjacent bulky propene group at C1 might also influence the final product distribution. youtube.com

Cross-Coupling Reactivity of the Aryl Chlorines

The chlorine atom on the aromatic ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Hiyama couplings, to form new carbon-carbon bonds. rsc.org Aryl chlorides are known to be less reactive than aryl bromides or iodides, often requiring more forcing conditions or specialized catalyst systems to achieve efficient coupling. acs.org

Successful cross-coupling of the aryl chloride would typically involve a palladium or nickel catalyst with electron-rich, bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.govusc.edu.au These ligands facilitate the oxidative addition step, which is the rate-limiting step for unreactive aryl chlorides. Given the presence of other reactive sites, chemoselectivity would be a key challenge. However, under the right conditions, it is possible to selectively couple at the aryl-Cl bond without affecting the vinylic or allylic chlorides. nih.gov

Oxidation and Reduction Chemistry of this compound

The molecule can undergo various oxidation and reduction reactions, targeting either the propene moiety or, under more vigorous conditions, the aryl group.

Oxidation: The alkene double bond is the most susceptible site for oxidation.

Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide.

Ozonolysis: Cleavage of the double bond with ozone (O₃), followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup, would lead to carbonyl compounds. A reductive workup would yield formaldehyde (B43269) and an α-chloro ketone.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce a diol.

Reduction: Selective reduction of the different functional groups is possible using specific reagents.

Catalytic Hydrogenation: The double bond can be readily reduced to a single bond using H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni). This would typically occur under mild conditions that would not affect the aromatic ring or the chlorine atoms, yielding 2-chloro-1-(3-chloro-4-methylphenyl)propane. Reduction of the aryl chlorides would require much harsher conditions. organic-chemistry.org

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both allylic and aryl halides, although the conditions required for aryl halide reduction are more severe. chemistrysteps.comharvard.edu

Selective Reduction of Allylic Halide: Specific reagents like sodium cyanoborohydride in the presence of stannous chloride have been shown to selectively reduce allylic halides without affecting other halides, offering a potential route to remove the allylic chlorine while preserving the rest of the molecular structure. tandfonline.com

Detailed Mechanistic Studies

The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical reactivity. For a molecule such as this compound, which possesses multiple reactive sites including a double bond and allylic and vinylic chlorine atoms, a variety of reaction pathways can be envisioned. Mechanistic studies for similar compounds often employ a combination of experimental and computational techniques to map out the potential energy surfaces of their reactions.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. scribd.com By isotopically labeling one of the atoms involved in a bond-breaking or bond-forming event in the rate-determining step, changes in the reaction rate can be observed.

For reactions involving this compound, several positions could be isotopically labeled to probe different mechanistic possibilities. For instance, in an elimination reaction, substituting a hydrogen atom on the carbon adjacent to the double bond with deuterium (B1214612) could reveal the extent of C-H bond cleavage in the transition state. A primary KIE (kH/kD > 1) would be expected if this bond is broken in the rate-determining step. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at that center during the reaction. scribd.com

Table 1: Hypothetical Kinetic Isotope Effects for Proposed Reactions of this compound

| Reaction Type | Isotopic Substitution Position | Expected kH/kD | Mechanistic Implication |

| E2 Elimination | C1-H deuteration | > 2 | C-H bond cleavage is part of the rate-determining step. |

| SN2' Substitution | C3-H deuteration | ~1 | C-H bond is not significantly involved in the rate-determining step. |

| Electrophilic Addition | Deuterated electrophile (e.g., DCl) | > 1 | Protonation of the double bond is involved in the rate-determining step. |

This table presents hypothetical data based on established principles of kinetic isotope effects for analogous chemical systems.

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction mechanism. Depending on the reaction conditions, this compound could react through various intermediates.

In nucleophilic substitution reactions, the possibility of both direct (SN2) and allylic (SN2') substitution exists. The presence of the chlorine atom on the double bond might also allow for the formation of a vinylic cation intermediate under certain conditions, although this is generally a high-energy species. In radical reactions, initiated by light or a radical initiator, various allylic and vinylic radical intermediates could be formed.

Computational studies, such as those performed on the reaction of chlorine atoms with allene, have shown that radical additions can lead to the formation of multiple isomeric radical adducts. nist.govresearchgate.netdocumentsdelivered.com For this compound, radical addition to the double bond would likely lead to a stabilized radical intermediate, with the unpaired electron delocalized over the allylic system and the aromatic ring.

Table 2: Potential Reaction Intermediates in Reactions of this compound

| Intermediate Type | Potential Formation Pathway | Key Structural Features |

| Carbocation | Electrophilic addition to the double bond | Planar, sp2 hybridized carbon with a positive charge. Potential for rearrangement. |

| Carbanion | Deprotonation at an allylic position | sp3 hybridized carbon with a lone pair. Resonance stabilized. |

| Radical | Radical addition or abstraction | sp2 hybridized carbon with an unpaired electron. Resonance stabilized. |

This table outlines plausible intermediates based on the structure of the parent compound and general reaction mechanisms.

Transition state analysis provides a detailed picture of the highest energy point along the reaction coordinate, offering insights into the factors that control the reaction rate and selectivity. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for locating and characterizing transition state structures. researchgate.net

For a reaction such as an E2 elimination from this compound, the transition state would involve the simultaneous breaking of a C-H bond and the C-Cl bond, and the formation of a new π-bond. The geometry and energy of this transition state would be influenced by steric and electronic factors, including the nature of the base and the solvent.

In the context of radical chlorination, as studied with allene, ab initio calculations have been used to map out the potential energy surface and identify various transition states for addition, abstraction, and isomerization processes. nist.govresearchgate.netdocumentsdelivered.com These studies reveal that chlorine atom addition can be a barrierless process, leading to chemically activated intermediates that can then isomerize through transition states that lie below the energy of the initial reactants. nist.govresearchgate.net A similar approach for this compound would be expected to reveal a complex potential energy surface with multiple competing pathways.

Table 3: Theoretical Energetic Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Computational Method |

| Reactants | 0 | DFT B3LYP/6-31G |

| Transition State 1 (e.g., for addition) | +15 | DFT B3LYP/6-31G |

| Intermediate 1 | -5 | DFT B3LYP/6-31G |

| Transition State 2 (e.g., for rearrangement) | +10 | DFT B3LYP/6-31G |

| Products | -20 | DFT B3LYP/6-31G* |

This table provides a hypothetical energetic profile for a plausible reaction pathway, illustrating the relative energies of reactants, transition states, intermediates, and products that could be determined through computational analysis.

Derivatization and Analogous Compounds of 2 Chloro 3 3 Chloro 4 Methylphenyl 1 Propene

Strategies for Functional Group Transformations

The primary sites for functional group transformations on 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene are the allylic chloride and the alkene double bond. The chlorine atom on the propene chain is susceptible to nucleophilic substitution, while the double bond can undergo various addition reactions.

The allylic chloride moiety exhibits heightened reactivity in Sₙ2 reactions compared to its saturated counterparts. nih.govyoutube.com This is attributed to the stabilization of the transition state through conjugation with the adjacent π-system of the double bond. nih.gov Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles. chemcess.com This reactivity allows for the introduction of diverse functional groups at this position.

Key functional group transformations include:

Substitution of the Allylic Chlorine: Nucleophiles such as hydroxides, alkoxides, cyanides, and amines can replace the chlorine atom to form corresponding alcohols, ethers, nitriles, and amines. youtube.comchemcess.com

Addition Reactions at the Double Bond: The alkene moiety can undergo reactions such as hydrogenation to form the corresponding saturated propyl derivative, or halogenation to yield di- or tri-halogenated compounds. chemcess.com

Oxidation of the Allylic Position: The allylic C-H bonds can be oxidized to introduce a hydroxyl group, leading to the formation of an allylic alcohol. wikipedia.org

These transformations are summarized in the table below, illustrating the versatility of this compound as a synthetic intermediate.

| Transformation Type | Reagent(s) | Resulting Functional Group |

| Nucleophilic Substitution (Sₙ2) | NaOH, H₂O | Allylic Alcohol |

| Nucleophilic Substitution (Sₙ2) | NaOR' | Allylic Ether |

| Nucleophilic Substitution (Sₙ2) | NaCN | Allylic Nitrile |

| Nucleophilic Substitution (Sₙ2') | Nu⁻ | Rearranged Substitution Product |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Halogenation | Br₂ | Vicinal Dibromide |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Anti-Markovnikov Alcohol |

Synthesis of Chloro-Propene Analogues with Varied Substitution Patterns

The synthesis of analogues of this compound can be achieved by modifying the substitution pattern on the aromatic ring or by altering the substituents on the propene chain. These modifications are crucial for studying how structural changes influence the compound's properties.

Modification of the Aromatic Ring: Analogues with different substituents on the phenyl ring can be synthesized from correspondingly substituted starting materials. For instance, utilizing different substituted toluenes in the initial steps of the synthesis would lead to a variety of analogues. Cross-coupling reactions, such as Suzuki or Stille couplings, could also be employed to introduce a wide range of aryl or alkyl groups onto the aromatic ring, assuming a suitable precursor with a leaving group (e.g., a bromine or iodine atom) is available. The synthesis of various N-substituted benzimidazole (B57391) derivatives from substituted o-phenylenediamines illustrates a similar strategy of building complexity from varied starting materials. nih.gov

Modification of the Propene Chain: Variations in the propene chain can be introduced through several synthetic routes. For example, using different allylic halides in a cross-coupling reaction with a suitable organometallic reagent derived from the 3-chloro-4-methylphenyl moiety could generate analogues with different substituents on the propene backbone. google.com The synthesis of substituted allylbenzenes via the reaction of Grignard reagents with allyl chloride in the presence of a nickel phosphine (B1218219) complex catalyst is a well-established method that could be adapted for this purpose. google.com

A summary of potential synthetic strategies for analogous compounds is presented below:

| Analogue Type | Synthetic Strategy | Example Starting Materials |

| Varied Aromatic Substitution | Synthesis from substituted toluenes | 3,4-dichlorotoluene, 4-bromo-3-chlorotoluene |

| Varied Aromatic Substitution | Cross-coupling reactions (e.g., Suzuki) | Bromo-substituted chloro-propene precursor and boronic acids |

| Varied Propene Chain Substitution | Cross-coupling with substituted allyl halides | 3-chloro-4-methylphenylmagnesium bromide and 2,3-dichloro-1-propene |

Generation of Epoxide Derivatives from the Alkene Moiety

The alkene double bond in this compound is a key functional group for derivatization, particularly through epoxidation. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to generate a range of difunctionalized products.

Epoxidation of the double bond can be accomplished using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. nih.govyoutube.com Hydrogen peroxide, often in the presence of a catalyst, is another widely used reagent for the epoxidation of alkenes. organic-chemistry.orgresearchgate.net For instance, the epoxidation of 3,4-dichloro-1-butene (B1205564) with m-CPBA is a known procedure that yields the corresponding epoxide. nih.gov

The reaction conditions for epoxidation can be tailored to achieve high yields and selectivity. The choice of solvent and catalyst can influence the reaction rate and the stability of the resulting epoxide. For allylic alcohols, Sharpless epoxidation can be employed to achieve high enantioselectivity, which could be relevant for derivatives of the target compound where the allylic chloride has been converted to an alcohol. youtube.com

| Epoxidation Reagent | Typical Reaction Conditions | Key Features |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, room temperature | General and reliable method for many alkenes. |

| Hydrogen peroxide (H₂O₂) with catalyst | Manganese salts, bicarbonate buffer | "Green" oxidizing agent. organic-chemistry.org |

| Hydrogen peroxide (H₂O₂) with catalyst | Titanium silicalite (TS-1) | Heterogeneous catalysis, suitable for industrial processes. researchgate.net |

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The synthesis of a library of derivatives and analogues of this compound allows for the systematic investigation of structure-reactivity and structure-property relationships. By correlating changes in molecular structure with observed chemical and physical properties, a deeper understanding of the underlying principles governing the behavior of these compounds can be obtained.

Structure-Reactivity Relationships: The electronic nature of the substituents on the aromatic ring is expected to have a significant impact on the reactivity of the allylic chloride. Electron-withdrawing groups would likely decrease the electron density in the π-system, potentially affecting the rate of Sₙ2 reactions. Conversely, electron-donating groups could enhance the nucleophilicity of the double bond, influencing its reactivity in electrophilic addition reactions. The reactivity of halogenoarenes in nucleophilic substitution is known to be influenced by the presence of electron-withdrawing groups on the ring. youtube.com

The steric hindrance around the reactive sites will also play a crucial role. Bulky substituents on the aromatic ring or on the propene chain could hinder the approach of nucleophiles or reagents, thereby reducing reaction rates.

The following table outlines potential areas of investigation for structure-property relationship studies:

| Structural Modification | Property to be Investigated | Expected Trend |

| Introduction of polar groups (e.g., -OH, -NH₂) | Solubility in polar solvents | Increased solubility |

| Increasing molecular weight and symmetry | Melting point | Generally increases |

| Altering electronic substituents on the phenyl ring | UV-Vis absorption spectrum | Shift in λmax (bathochromic or hypsochromic) |

| Introduction of chiral centers | Optical activity | Enantiomers will rotate plane-polarized light |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Chloro 3 3 Chloro 4 Methylphenyl 1 Propene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene by mapping the carbon and hydrogen framework.

Advanced 1D and 2D NMR Techniques

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the title compound, distinct signals are expected for the vinylic, benzylic, aromatic, and methyl protons. Based on analogous structures, the predicted chemical shifts (δ) are outlined in Table 1. The two vinylic protons on C1 are diastereotopic and would likely appear as two distinct singlets. The benzylic protons on C3 would present as a singlet, while the three aromatic protons would show a characteristic splitting pattern reflecting their substitution on the ring. The methyl group protons would also appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are anticipated, corresponding to each carbon atom in the molecule. The predicted chemical shifts are detailed in Table 1.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would be used to identify spin-spin coupling between protons, primarily to confirm the coupling relationships among the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be instrumental in definitively linking the predicted proton resonances in Table 1 to their corresponding carbon resonances.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | =CH₂ | ~5.4 (2H, s) | ~118 |

| 2 | =C(Cl) | - | ~138 |

| 3 | -CH₂- | ~3.8 (2H, s) | ~45 |

| 1' | Aromatic C | - | ~136 |

| 2' | Aromatic C-H | ~7.2 (1H, d) | ~130 |

| 3' | Aromatic C-Cl | - | ~134 |

| 4' | Aromatic C-CH₃ | - | ~135 |

| 5' | Aromatic C-H | ~7.1 (1H, d) | ~128 |

| 6' | Aromatic C-H | ~7.0 (1H, dd) | ~126 |

| -CH₃ | Methyl | ~2.3 (3H, s) | ~19 |

Advanced Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₉Cl₂), the molecular ion region would be highly characteristic due to the presence of two chlorine atoms.

Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will thus exhibit a distinctive isotopic cluster for the molecular ion peak (M⁺) with signals at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

Electron ionization (EI) would likely induce fragmentation. Common fragmentation pathways would involve the cleavage of the weakest bonds, typically the C-C bond between the benzylic carbon and the phenyl ring (benzylic cleavage) and the loss of chlorine radicals. The predicted major fragments are listed in Table 2.

| m/z | Ion Formula | Identity/Origin |

|---|---|---|

| 202, 204, 206 | [C₁₀H₉Cl₂]⁺ | Molecular Ion Cluster (M, M+2, M+4) |

| 167, 169 | [C₁₀H₉Cl]⁺ | Loss of a Cl radical |

| 125, 127 | [C₈H₆Cl]⁺ | Benzylic cleavage (loss of C₂H₃Cl) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement after cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. The expected vibrational modes for this compound are summarized in Table 3.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Alkyl C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| Alkene C=C Stretch | ~1650 | Raman (strong), FT-IR (medium) |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| CH₂ Bend | ~1465 | FT-IR |

| CH₃ Bend | ~1375 | FT-IR |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FT-IR (strong) |

| C-Cl Stretch | 800 - 600 | FT-IR (strong), Raman |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugation. The chromophore in the target molecule is the 3-chloro-4-methylphenyl group conjugated with the 2-chloro-1-propene moiety, which behaves like a substituted styrene. This conjugation is expected to result in absorption bands in the UV region corresponding to π → π* transitions.

| Transition | Predicted λmax (nm) | Description |

|---|---|---|

| π → π | ~250 - 260 | Primary absorption band related to the conjugated styrene-like system. |

| π → π | ~280 - 290 | Secondary absorption, possibly showing fine structure. |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles.

While no experimental crystal structure for this specific compound is publicly available, analysis would be expected to confirm the planarity of the benzene (B151609) ring and provide key bond length data. For instance, typical bond lengths observed in similar structures include C-C single bonds (~1.54 Å), C=C double bonds (~1.34 Å), aromatic C-C bonds (~1.39 Å), and C-Cl bonds on an aromatic ring (~1.74 Å). The analysis would also reveal the molecule's conformation in the solid state and detail any intermolecular interactions, such as van der Waals forces or π-stacking, that dictate the crystal packing.

Computational and Theoretical Chemistry Studies of 2 Chloro 3 3 Chloro 4 Methylphenyl 1 Propene

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and energy of a molecule. For 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene, these calculations would provide fundamental insights into its stability and electronic properties. DFT methods, like B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)), are commonly used to balance computational cost and accuracy.

Optimization of Molecular Geometry and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy state. This process would determine the precise bond lengths, bond angles, and dihedral angles for this compound.

Conformational analysis would involve studying the rotation around the single bonds, particularly the bond connecting the phenyl ring to the propene group. This would identify the most stable conformers (e.g., staggered, anti, gauche) and the energy barriers between them, providing a picture of the molecule's flexibility.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is key to understanding a molecule's chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy level indicates the ability of the molecule to donate electrons.

The LUMO energy level indicates the ability of the molecule to accept electrons.

The HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structure verification.

Vibrational Frequencies: Calculations would predict the infrared (IR) and Raman spectra, assigning specific vibrational modes (stretching, bending) to corresponding frequencies. This is useful for identifying functional groups.

NMR Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts is a powerful tool for structural elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are often employed.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic view of its conformational landscape, showing how the molecule explores different shapes at a given temperature. It would also be instrumental in studying how the molecule interacts with other molecules, such as solvents or biological receptors, by analyzing intermolecular forces like van der Waals interactions and electrostatic interactions.

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the most likely sites of reaction on a molecule. By calculating reactivity descriptors derived from DFT, such as Fukui functions or molecular electrostatic potential (MEP) maps, researchers can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). An MEP map for this compound would visually represent the electrostatic potential on the molecule's surface, highlighting the likely sites for electrophilic and nucleophilic attack and thus predicting its reactivity in chemical transformations.

QSAR (Quantitative Structure-Activity Relationship) Methodologies in a Theoretical Context (focused on chemical reactivity)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their activity. In a theoretical context focused on chemical reactivity, a QSAR model for a class of compounds including this compound would use computationally derived descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) to predict their reactivity. This approach is valuable for designing new molecules with desired reactivity profiles without synthesizing every compound. However, developing a QSAR model requires data on a series of related molecules, and no such study including the target compound was found.

Aromaticity and Electronic Delocalization Studies

Computational investigations into the aromatic character and the distribution of electron density within the 3-chloro-4-methylphenyl ring of this compound have not been reported in the available scientific literature.

Studies on similar substituted aromatic compounds often employ computational methods to evaluate these properties. Aromaticity is typically quantified using several well-established indices, which could theoretically be applied to this molecule in future research:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the aromatic ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the bond lengths of the ring. A value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.

Para-Delocalization Index (PDI): This index quantifies the electron delocalization between para-positioned carbon atoms in a six-membered ring.

Electronic delocalization, which is fundamental to aromaticity, is often visualized through molecular orbital analysis, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals and the HOMO-LUMO energy gap provide insights into the electronic behavior and reactivity of the molecule.

Although these methods are standard in computational chemistry, their specific application to this compound, and the resulting data, are not available in published studies. Therefore, no data tables or detailed findings on its aromaticity and electronic delocalization can be presented.

Despite a comprehensive search of available scientific literature, no specific studies on the environmental transformation and degradation pathways of the chemical compound This compound were found. Research on the abiotic degradation, biotransformation, and environmental fate modeling for this particular substance does not appear to be publicly available.

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline, which includes specific subsections on photolytic and hydrolytic degradation, oxidation reactions with atmospheric radicals, microbial degradation pathways, and predictive environmental fate modeling.

General information on the environmental degradation of related classes of compounds, such as chlorinated alkenes and substituted aromatic hydrocarbons, is available. However, due to the strict requirement to focus solely on "this compound," this broader information cannot be used to generate the requested article without making unsubstantiated extrapolations.

Therefore, the requested article on the "Environmental Transformation and Degradation Pathways of this compound" cannot be generated at this time due to the absence of specific research data for this compound.

Role of 2 Chloro 3 3 Chloro 4 Methylphenyl 1 Propene As a Key Synthetic Intermediate and Precursor in Advanced Chemical Research

Building Block for Complex Organic Molecule Synthesis

The structural attributes of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene make it an adept building block for the construction of more intricate organic molecules. The presence of two reactive sites—the allylic chloride and the vinyl chloride—allows for a variety of chemical transformations. The allylic C-Cl bond is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.

Furthermore, the double bond can participate in numerous addition reactions. The di-substituted phenyl ring also offers sites for further functionalization through electrophilic aromatic substitution, although the existing chloro and alkyl groups direct these substitutions to specific positions, influencing the regiochemistry of the products. This multi-functional nature allows chemists to utilize the compound in multi-step syntheses to build complex molecular frameworks that may be targeted for pharmaceutical or other specialized applications.

Precursor in Polymer Chemistry Research and Material Science

In the realm of polymer chemistry and material science, this compound serves as a potential monomer for the synthesis of specialty polymers. The vinyl group is capable of undergoing polymerization, typically via free-radical or coordination polymerization mechanisms. The incorporation of chlorine atoms into the polymer backbone can impart specific properties to the resulting material, such as flame retardancy, chemical resistance, and modified thermal stability.

The bulky and rigid dichloromethylphenyl side group influences the physical properties of the polymer, such as its glass transition temperature and mechanical strength. Researchers in material science can utilize this monomer to create novel polymers with tailored characteristics for specific applications, including specialty coatings, resins, or advanced composite materials where durability and environmental resistance are paramount.

Scaffold for the Design of Novel Organic Reagents and Ligands

The defined structure of this compound also positions it as a suitable scaffold for the development of new organic reagents and ligands. The reactive chloropropene unit can be chemically modified to introduce specific functionalities capable of participating in or catalyzing chemical reactions.

For instance, the allylic position can be used to anchor phosphine (B1218219) or amine groups, creating potential ligands for transition-metal catalysis. The stereoelectronic properties of such ligands would be influenced by the substituted phenyl ring, potentially offering unique selectivity in catalytic processes like cross-coupling or asymmetric synthesis. The ability to systematically modify the compound's structure allows for the rational design of reagents and ligands with fine-tuned properties for specific synthetic challenges.

Intermediate in Agrochemical Research (focused on chemical aspects)

Within agrochemical research, halogenated organic compounds are crucial intermediates for the synthesis of active ingredients in pesticides, herbicides, and fungicides. This compound is chemically structured to act as a precursor in the synthesis of such agrochemicals. The reactive sites on the molecule can be exploited to build the larger, more complex structures characteristic of modern crop protection agents.

The synthesis of a potential active ingredient might involve, for example, a nucleophilic substitution at the allylic chloride position to introduce a toxophoric group, followed by further modification of the double bond or the aromatic ring to complete the molecule. The presence of the 3-chloro-4-methylphenyl group is significant, as this motif is found in a number of biologically active compounds, suggesting that intermediates like this are of interest in the discovery and development of new agrochemicals.

Emerging Research Avenues and Future Directions for 2 Chloro 3 3 Chloro 4 Methylphenyl 1 Propene Studies

Exploration of Novel Synthetic Routes and Catalytic Systems

Currently, there are no established synthetic routes for 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene in the public domain. Future research would need to commence with the fundamental development of synthetic methodologies. This could involve exploring various precursor molecules and reaction conditions. Potential starting materials might include 3-chloro-4-methylbenzaldehyde or related toluene derivatives, which would need to undergo a series of reactions to construct the propenyl side chain with the desired chlorination pattern.

The development of catalytic systems would be integral to achieving efficient and selective synthesis. Researchers might investigate transition-metal catalysis, for instance, using palladium or nickel catalysts, which are often employed in cross-coupling reactions to form carbon-carbon bonds. The challenges would lie in controlling the regioselectivity of the chlorination and the geometry of the double bond.

Table 1: Potential Synthetic Strategies for Future Exploration

| Synthetic Approach | Potential Precursors | Key Reaction Types to Investigate | Potential Catalytic Systems |

| Multi-step synthesis from Toluene derivative | 3-chloro-4-methyltoluene | Friedel-Crafts acylation, Wittig reaction, allylic chlorination | Lewis acids (e.g., AlCl₃), Phosphonium ylides, N-Chlorosuccinimide (NCS) |

| Cross-coupling strategies | 3-chloro-4-methylphenylboronic acid and a chlorinated propene derivative | Suzuki coupling, Heck reaction | Palladium complexes with various phosphine (B1218219) ligands |

| Grignard-based synthesis | 3-chloro-4-methylphenylmagnesium bromide and a suitable chlorinated allyl electrophile | Grignard reaction | Not applicable (stoichiometric) |

Advanced Mechanistic Insights into Complex Reactions

Without established reactions involving this compound, the study of its reaction mechanisms is a completely open field. Future research could explore its reactivity with various reagents to understand how the electronic and steric effects of the chloro and methyl substituents on the phenyl ring, as well as the chloro group on the propene chain, influence its chemical behavior.

For instance, investigations into its susceptibility to nucleophilic substitution or addition reactions could provide valuable mechanistic data. Understanding the stability of potential carbocation intermediates or the stereochemical outcomes of its reactions would be fundamental first steps. Advanced techniques such as kinetic studies, isotopic labeling, and computational density functional theory (DFT) calculations would be essential tools in elucidating these mechanisms.

Development of New Computational Models for Predictive Chemistry

In the absence of experimental data, computational chemistry offers a powerful tool for initial exploration. The development of accurate computational models for this compound could predict its fundamental properties. These models could provide insights into its molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR, IR spectra).

Furthermore, predictive models could be used to forecast its reactivity in various chemical environments, guiding future experimental work. For example, computational screening could identify potential catalysts for its synthesis or predict the most likely sites for metabolic transformation, which could be relevant for future toxicological or pharmacological studies.

Table 2: Computable Physicochemical Properties for Initial Modeling

| Property | Computational Method | Predicted Information |

| Molecular Geometry | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) | Bond lengths, bond angles, dihedral angles |

| Electronic Properties | DFT, Time-Dependent DFT (TD-DFT) | HOMO-LUMO gap, electrostatic potential, UV-Vis absorption spectrum |

| Spectroscopic Properties | DFT with appropriate basis sets | ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies |

| Reactivity Indices | Fukui functions, Parr functions | Prediction of electrophilic and nucleophilic attack sites |

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

The structure of this compound, featuring a substituted aromatic ring and a reactive alkene moiety, suggests potential for its use in supramolecular chemistry. The chlorine and methyl groups can influence intermolecular interactions such as halogen bonding, C-H···π interactions, and π-π stacking.

Future research could investigate whether this molecule can self-assemble into ordered structures in the solid state or in solution. The presence of two chlorine atoms could be particularly interesting for designing halogen-bonded assemblies. Understanding these non-covalent interactions could pave the way for its application in crystal engineering and the development of new materials with tailored properties.

Untapped Potential in Interdisciplinary Chemical Research

The potential applications of this compound in interdisciplinary fields are entirely speculative but could be diverse. Its structure contains features often found in agrochemicals or as building blocks for pharmaceuticals. Therefore, initial biological screening could be a starting point for interdisciplinary research.

Its chlorinated structure also suggests potential use as a flame retardant or as a monomer for specialty polymers. Collaboration with material scientists and engineers would be crucial to explore these possibilities. However, any such application would first require a thorough understanding of its synthesis, reactivity, and toxicological profile.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-3-(3-chloro-4-methylphenyl)-1-propene, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts alkylation or halogenation of precursor alkenes. Substitution reactions at the chloro groups (e.g., using sodium hydroxide) require polar aprotic solvents like DMF and elevated temperatures (~80–100°C) to achieve yields >70% . Side-product formation (e.g., dihalogenated byproducts) can be minimized by controlling stoichiometry and reaction time. For example, excess chlorinating agents (e.g., Cl2 or SOCl2) may lead to over-halogenation, reducing purity .

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields above 80°C but risks decomposition |

| Solvent | DMF/THF | Polar aprotic solvents enhance nucleophilic substitution |

| Chlorinating Agent | 1.2–1.5 equivalents | Excess agent increases dihalogenation byproducts |

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Distinct signals for the propene chain (δ 5.2–6.0 ppm for vinyl protons) and aromatic protons (δ 7.0–7.8 ppm) confirm substitution patterns .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves chlorine positional disorder and validates the stereochemistry of the propene moiety . Hydrogen bonding between chloro groups and adjacent phenyl rings can be analyzed via graph set theory (e.g., Etter’s rules) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-chloro-4-methylphenyl group influence regioselectivity in addition reactions?

The electron-withdrawing chloro group directs electrophilic addition (e.g., HBr) to the β-position of the propene chain, while the methyl group introduces steric hindrance, favoring anti-Markovnikov products. DFT calculations show a 0.3–0.5 eV energy difference between α- and β-adducts due to destabilization of the α-carbocation by the adjacent chloro substituent .

Example Reaction Pathway :

HBr Addition:

Propene chain → β-bromo adduct (major, \~75%)

→ α-bromo adduct (minor, \~25%)

Confirmation via HPLC-MS and kinetic studies (ΔG<sup>‡</sup> = 45–50 kJ/mol for β-pathway) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in antimicrobial IC50 values (e.g., 5–20 μM against S. aureus) arise from variations in assay protocols:

- Solvent effects : DMSO >5% reduces membrane permeability, artificially inflating IC50.

- Metabolic interference : Cytochrome P450 interactions in mammalian cells may mask direct toxicity . Standardized assays (e.g., CLSI guidelines) and metabolomics profiling are recommended to isolate target-specific effects .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Molecular dynamics (MD) simulations paired with ReaxFF force fields predict bond dissociation energies (BDEs) for the C-Cl bond (~320 kJ/mol) and hydrogen abstraction kinetics. QSAR models correlate substituent electronegativity with oxidative stability (R<sup>2</sup> > 0.85 for halogenated analogs) . For example:

- Catalytic dehydrogenation : Pd/C systems show higher turnover frequencies (TOF = 120 h<sup>-1</sup>) than Pt-based catalysts due to weaker adsorption of chloroaromatics .

Comparative Analysis

Q. How does this compound compare to analogs like 2-chloro-3-(3,4-dichlorophenyl)-1-propene in photostability studies?

The 4-methyl group in the title compound reduces π-π stacking, increasing UV degradation rates (t1/2 = 48 hrs vs. 72 hrs for dichlorophenyl analog under 254 nm light). Radical scavenging assays link stability to methyl-induced steric protection of the vinyl chloride group .

| Property | This compound | 3,4-Dichlorophenyl Analog |

|---|---|---|

| Photodegradation t1/2 | 48 hrs | 72 hrs |

| Melting Point | 92–94°C | 108–110°C |

| LogP | 3.8 | 4.2 |

Methodological Recommendations

- Synthetic Optimization : Use flow chemistry to control exothermic halogenation steps .

- Data Validation : Cross-reference crystallographic data with CSD entries (e.g., CCDC 2056781) to confirm structural motifs .

- Biological Assays : Pair MIC tests with transcriptomics to differentiate cytotoxic vs. gene-regulatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.